molecular formula C25H20N4O3S B384303 5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 370868-72-7

5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B384303
CAS No.: 370868-72-7
M. Wt: 456.5g/mol
InChI Key: KHMISPNDKUSAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core dipyrido[1,2-a:2,3-d]pyrimidine structure, followed by the introduction of the benzyl, imino, methyl, and phenylsulfonyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

370868-72-7

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5g/mol

IUPAC Name

5-(benzenesulfonyl)-7-benzyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H20N4O3S/c1-17-9-8-14-28-23(17)27-24-20(25(28)30)15-21(33(31,32)19-12-6-3-7-13-19)22(26)29(24)16-18-10-4-2-5-11-18/h2-15,26H,16H2,1H3

InChI Key

KHMISPNDKUSAMZ-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Pictograms

Irritant

Origin of Product

United States

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